4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid
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Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It contains a phenylsulfonyl group, which is a common functional group in organic chemistry . The compound also contains an amino group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aromatic rings from the benzoic acid and phenylsulfonyl groups would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide bond could be hydrolyzed under acidic or basic conditions . The phenylsulfonyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide bond and the aromatic rings could affect its solubility, melting point, and other properties .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Applications :
- Free Radical Bromination : The benzylic hydrogen can be selectively brominated using N-bromosuccinimide (NBS) to form a bromine-substituted product .
- Oxidation to Benzoic Acid : By using sodium dichromate or other oxidizing agents, the alkyl side chain can be converted to a carboxylic acid functional group, yielding benzoic acid .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-[[2-[benzenesulfonyl(benzyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c27-22(25-24-15-18-11-13-20(14-12-18)23(28)29)17-26(16-19-7-3-1-4-8-19)32(30,31)21-9-5-2-6-10-21/h1-15H,16-17H2,(H,25,27)(H,28,29)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWFBAUHIIZDI-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name) |
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